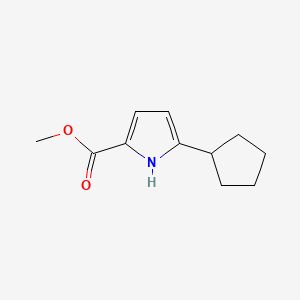

Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate

Description

Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate is a pyrrole derivative featuring a cyclopentyl substituent at the 5-position and a methyl ester group at the 2-position of the pyrrole ring. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their diverse reactivity and biological activity. This article compares the structural, physicochemical, and functional properties of this compound with its analogs, emphasizing substituent effects on properties such as solubility, crystallinity, and biological interactions.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)10-7-6-9(12-10)8-4-2-3-5-8/h6-8,12H,2-5H2,1H3 |

InChI Key |

YDIUTGZADYQPTB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate typically involves the condensation of a cyclopentyl derivative with a pyrrole-2-carboxylate precursor. One common method involves the reaction of cyclopentanone with pyrrole-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylate derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Pyrrole-2-carboxylate derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Structural Features

The target compound’s cyclopentyl group introduces steric bulk and aliphatic character, contrasting with substituents like phenyl (aromatic), methyl (small alkyl), or nitro (electron-withdrawing) groups in analogs. Below is a comparative analysis of selected analogs:

Physicochemical Properties

Lipophilicity (Log P) :

- Cyclopentyl substituents enhance lipophilicity compared to methyl or ethyl groups. For example, the tert-butyl analog in has a Log Po/w of 2.4, suggesting the cyclopentyl derivative may exhibit similar or higher values.

- Phenyl derivatives (e.g., ) balance lipophilicity with aromatic interactions, while nitro groups () reduce Log P due to polar nitro moieties.

Solubility :

Crystallinity and Hydrogen Bonding :

- Ethyl 5-methyl-1H-pyrrole-2-carboxylate forms centrosymmetric dimers via N–H···O bonds . Cyclopentyl’s steric hindrance may disrupt such interactions, leading to less ordered crystal packing.

- Hydrogen-bonding patterns in pyrrole derivatives are critical for supramolecular assembly, as discussed in .

Biological Activity

Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, notable for its unique structural properties that suggest potential applications in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

- Molecular Formula : C11H15NO2

- Structural Features : The compound features a pyrrole ring with a cyclopentyl group and a carboxylate ester, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyrrole derivatives have shown inhibition of specific kinases associated with tumor growth:

These findings suggest that this compound may also interact with similar targets, potentially inhibiting cancer cell proliferation.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. Preliminary studies suggest that it may modulate the activity of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and are often overexpressed in various cancers:

- Inhibition of CDK Activity : The compound may inhibit CDK2, thereby affecting cell cycle progression and promoting apoptosis in cancer cells .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of pyrrole derivatives, including this compound. The results showed varying degrees of effectiveness against different bacterial strains:

| Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 μg/mL | |

| S. aureus | 25 μg/mL |

These findings highlight the potential of this compound as an antimicrobial agent.

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications to the pyrrole ring and substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups enhanced potency against certain targets:

| Modification | Effect on Activity |

|---|---|

| Cyclopentyl Group | Increased selectivity for CDK2 inhibition |

| Carboxylate Substitution | Enhanced solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.